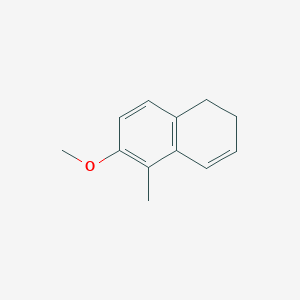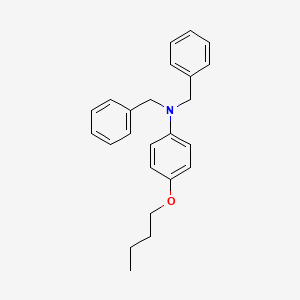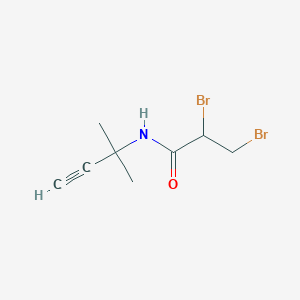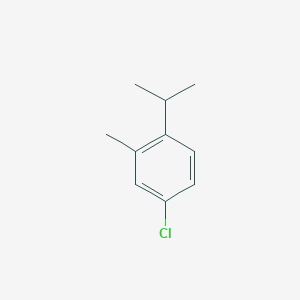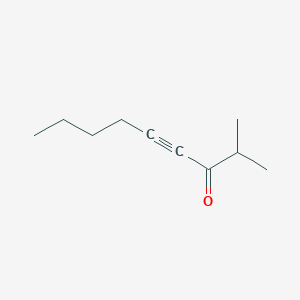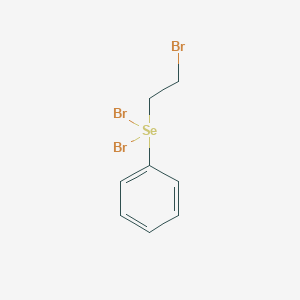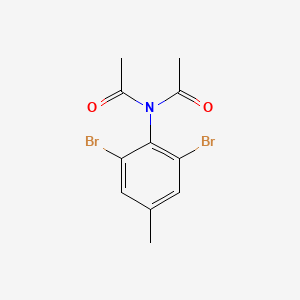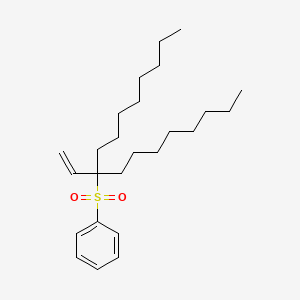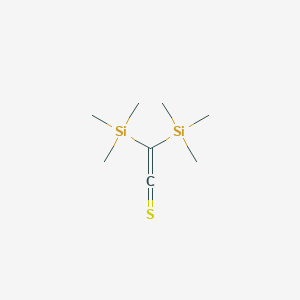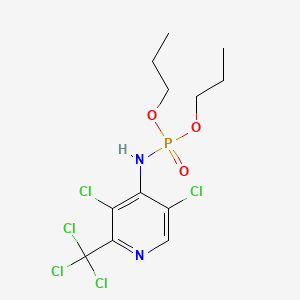![molecular formula C26H26O B14515023 1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one CAS No. 63582-98-9](/img/structure/B14515023.png)
1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by its unique structure, which includes a pent-4-en-1-one backbone substituted with diphenyl and isopropylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid bases or acid catalysts can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It can be used in the development of new materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism of action of 1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune response.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diphenyl-3-(2-phenylethyl)-2-pentene: Similar structure but with different substituents on the pentene backbone.
1-Phenyl-2-propanone: A simpler structure with a single phenyl ring and a propanone group.
Uniqueness
1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one is unique due to its combination of diphenyl and isopropylphenyl groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
63582-98-9 |
|---|---|
Fórmula molecular |
C26H26O |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
1,5-diphenyl-5-(2-propan-2-ylphenyl)pent-4-en-1-one |
InChI |
InChI=1S/C26H26O/c1-20(2)23-16-9-10-17-25(23)24(21-12-5-3-6-13-21)18-11-19-26(27)22-14-7-4-8-15-22/h3-10,12-18,20H,11,19H2,1-2H3 |
Clave InChI |
DOVXDTIVIJEYFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1C(=CCCC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


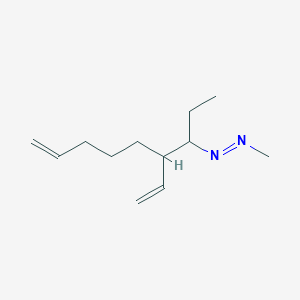


![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
